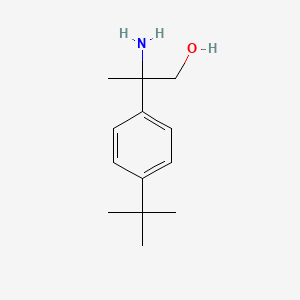

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol

Description

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol (CAS: 144600-09-9) is a chiral amino alcohol derivative characterized by a tert-butyl group at the para position of the phenyl ring, an amino group (-NH₂), and a hydroxyl group (-OH) attached to adjacent carbons in the propanol backbone. This structural configuration imparts unique physicochemical properties, such as moderate polarity and stereochemical sensitivity, making it relevant in pharmaceutical synthesis and asymmetric catalysis .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8,15H,9,14H2,1-4H3 |

InChI Key |

AVFMCUMIUXHRNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include solvents like ethanol or methanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-(tert-butyl)phenyl)propan-1-one.

Reduction: Formation of 2-(4-(tert-butyl)phenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The highest similarity (1.00) is observed with (S)-2-Amino-3,3-diphenylpropan-1-ol, which replaces the tert-butyl group with a second phenyl ring, enhancing aromatic stacking interactions but reducing steric bulk .

- The hydrochloride salt (CAS: 159239-59-5) exhibits a lower similarity score (0.97) due to ionic character, which increases aqueous solubility but reduces volatility .

- Introduction of an isopropylthio group (C₁₂H₁₉NOS) introduces sulfur, increasing lipophilicity and altering metabolic stability compared to the oxygen-containing parent compound .

Physicochemical and Functional Differences

Steric and Electronic Effects

- tert-Butyl vs. Diphenyl Groups: The tert-butyl group in 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol provides steric hindrance without π-π interactions, whereas diphenyl analogs (e.g., CAS: 1246616-99-8) enable stronger aromatic interactions but may hinder solubility .

Solubility and Stability

- Hydrochloride salts (e.g., CAS: 159239-59-5) exhibit enhanced water solubility due to ionic dissociation, whereas the free base (CAS: 144600-09-9) is more lipophilic .

- The isopropylthio derivative (C₁₂H₁₉NOS) is expected to have higher logP values than oxygenated analogs, influencing membrane permeability .

Stereochemical Considerations

- The (S)-configuration in analogs like (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride (CAS: BD02138335) is critical for enantioselective interactions in chiral environments, such as enzyme active sites .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-reduction or epimerization .

- Catalysts : Palladium or nickel catalysts improve selectivity in hydrogenation steps .

Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, and NMR spectroscopy confirms stereochemical purity (e.g., distinguishing between diastereomers via coupling constants) .

Q. How can researchers characterize the stereochemical configuration of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases resolves enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (requires high-purity samples) .

Q. What are the critical stability considerations for this compound during storage?

- Moisture sensitivity : Store under inert gas (N₂/Ar) due to hygroscopicity of the amino alcohol group .

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent decomposition .

- Light exposure : Protect from UV light to avert photooxidation of the tert-butylphenyl moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities toward target receptors (e.g., GPCRs or enzymes) .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with observed biological activity .

- DFT calculations : Evaluate transition-state energies for stereoselective synthesis pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Q. How does the tert-butyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability : Bulky substituents slow hepatic oxidation, as shown in microsomal stability assays using rat liver S9 fractions .

- Steric effects : The group may hinder interactions with flat binding pockets (e.g., kinase active sites), necessitating structural analogs with smaller substituents .

Q. What methodologies enable the study of this compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.